molecular formula C37H31BrFNP+ B12809186 ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium

Cat. No.: B12809186
M. Wt: 619.5 g/mol
InChI Key: NLIQETRDGNRDCT-UHFFFAOYSA-N
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Description

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent .

Chemical Reactions Analysis

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce cyclopropyl-substituted quinolines .

Scientific Research Applications

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium has a wide range of applications in scientific research:

Comparison with Similar Compounds

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methyl)triphenylphosphonium is unique due to its specific structure and reactivity. Similar compounds include:

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in medicinal chemistry .

Properties

Molecular Formula

C37H31BrFNP+

Molecular Weight

619.5 g/mol

IUPAC Name

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;

InChI Key

NLIQETRDGNRDCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.Br

Origin of Product

United States

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